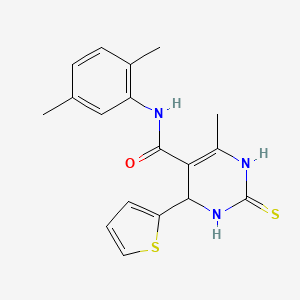

N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

説明

特性

IUPAC Name |

N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS2/c1-10-6-7-11(2)13(9-10)20-17(22)15-12(3)19-18(23)21-16(15)14-5-4-8-24-14/h4-9,16H,1-3H3,(H,20,22)(H2,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYZEBKBGVGDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Molecular Formula : C16H18N2O1S

- Molecular Weight : 298.39 g/mol

The presence of a sulfanylidene group and various aromatic substituents suggests potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that tetrahydropyrimidine derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The exact mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival.

Anti-inflammatory Effects

Inflammation is a critical component in various diseases, including cancer and autoimmune disorders. Compounds with a similar structure have shown promise in reducing inflammatory markers in cellular models. The proposed mechanism includes the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfanylidene moiety may act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic residues in target enzymes.

- Receptor Binding : The aromatic rings may facilitate binding to various receptors involved in signaling pathways related to inflammation and cancer progression.

- Cellular Uptake : The lipophilic nature of the compound suggests it can easily penetrate cell membranes, enhancing its bioavailability and efficacy.

Case Studies

Several studies have been conducted to evaluate the biological activities of related compounds:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that tetrahydropyrimidine derivatives exhibited MIC values as low as 10 µg/mL against Gram-positive bacteria.

- Anticancer Study : Research published in Cancer Letters showed that a similar compound induced apoptosis in MCF-7 breast cancer cells through ROS generation .

- Inflammatory Response Study : A study indicated that compounds with sulfanylidene groups significantly reduced TNF-alpha levels in LPS-stimulated macrophages .

Data Table: Biological Activities Overview

類似化合物との比較

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations:

- The thiophen-2-yl group in the target compound may confer greater metabolic stability compared to dimethoxyphenyl () due to reduced susceptibility to oxidative demethylation .

- The 2,5-dimethylphenyl substituent likely increases lipophilicity (logP ~3.5) relative to the 4-chlorophenyl analog (logP 3.85), though precise measurements are needed .

- The absence of an amino group in the target compound (vs. ) may reduce polar surface area and hydrogen-bond donor capacity, impacting solubility and target engagement .

Pharmacological and Computational Insights

- Bioactivity Prediction : Models like XGBoost () predict that the target compound’s thiophene and sulfanylidene groups may enhance binding to kinase targets (e.g., EGFR) compared to dimethoxyphenyl analogs, which favor CYP450 interactions .

- Solubility : The 2,5-dimethylphenyl group may reduce aqueous solubility (logSw ~-4.5, extrapolated from ) compared to polar substituents like methoxy .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。